molecular formula C13H16F3N3O3 B11512197 3,3,3-Trifluoro-2-(N'-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester

3,3,3-Trifluoro-2-(N'-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester

Cat. No.: B11512197
M. Wt: 319.28 g/mol
InChI Key: OICDDDILILKJCG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester typically involves multiple steps. One common method includes the reaction of 3,3,3-trifluoro-2-(phenylhydrazono)propyl with 6-(trifluoromethyl)comanic acid. This reaction is often carried out in the presence of a Bronsted base and metal salts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate (DMC), Bronsted bases, and metal salts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(phenylhydrazono)propyl
  • 6-(trifluoromethyl)comanic acid

Uniqueness

Compared to similar compounds, 3,3,3-Trifluoro-2-(N’-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester stands out due to its unique trifluoromethyl group and hydrazino functional group

Properties

Molecular Formula

C13H16F3N3O3

Molecular Weight

319.28 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(2-phenylhydrazinyl)-2-(propanoylamino)propanoate

InChI

InChI=1S/C13H16F3N3O3/c1-3-10(20)17-12(11(21)22-2,13(14,15)16)19-18-9-7-5-4-6-8-9/h4-8,18-19H,3H2,1-2H3,(H,17,20)

InChI Key

OICDDDILILKJCG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NNC1=CC=CC=C1

Origin of Product

United States

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